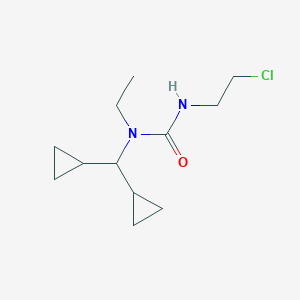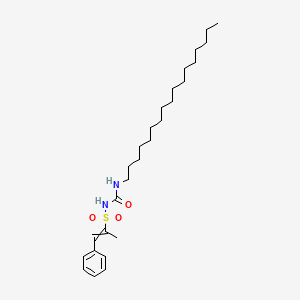
N-(Acetylpropylidene)aminoguanidine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetylpropylidene)aminoguanidine acetate is a chemical compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetylpropylidene)aminoguanidine acetate typically involves the reaction of aminoguanidine with acetylpropylidene under controlled conditions. The process often requires the use of solvents and catalysts to facilitate the reaction and achieve high yields. Common solvents used in the synthesis include ethanol and methanol, while catalysts such as sulfuric acid or hydrochloric acid may be employed to accelerate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and concentration of reactants, to ensure efficient production. The use of advanced equipment and automation can further enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Acetylpropylidene)aminoguanidine acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically under the influence of catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(Acetylpropylidene)aminoguanidine acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes to produce novel compounds and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and as an inhibitor of specific enzymes.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(Acetylpropylidene)aminoguanidine acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the formation of advanced glycation end products (AGEs) and advanced oxidation protein products (AOPP), which are associated with various pathological conditions . By inhibiting these processes, the compound can reduce oxidative stress and inflammation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-(Acetylpropylidene)aminoguanidine acetate can be compared with other similar compounds, such as aminoguanidine and its derivatives. These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific chemical structure, which allows it to participate in a broader range of reactions and exhibit distinct properties.
List of Similar Compounds
Aminoguanidine: Known for its role as an inhibitor of diamine oxidase and nitric oxide synthase.
Pimagedine: An investigational drug for the treatment of diabetic nephropathy.
Hydrazinecarboximidamide: Another derivative with potential biological activity.
Eigenschaften
CAS-Nummer |
54978-19-7 |
|---|---|
Molekularformel |
C8H16N4O3 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
acetic acid;2-[(E)-4-oxopentylideneamino]guanidine |
InChI |
InChI=1S/C6H12N4O.C2H4O2/c1-5(11)3-2-4-9-10-6(7)8;1-2(3)4/h4H,2-3H2,1H3,(H4,7,8,10);1H3,(H,3,4)/b9-4+; |
InChI-Schlüssel |
FUPKXZDABJJREO-JOKMOOFLSA-N |
Isomerische SMILES |
CC(=O)CC/C=N/N=C(N)N.CC(=O)O |
Kanonische SMILES |
CC(=O)CCC=NN=C(N)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


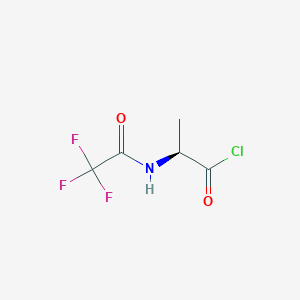
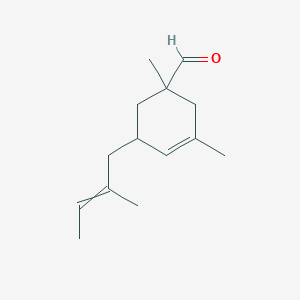


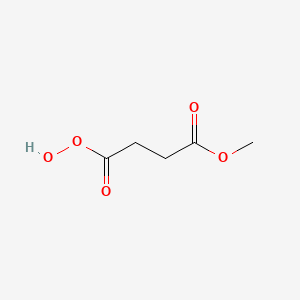
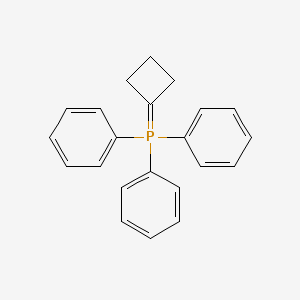

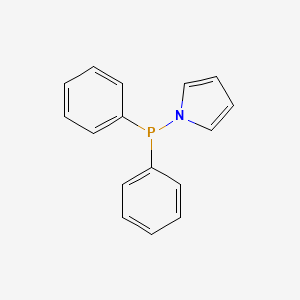
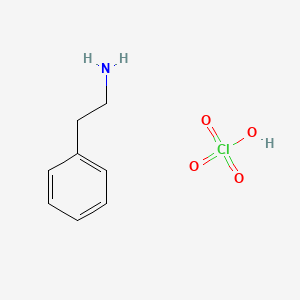
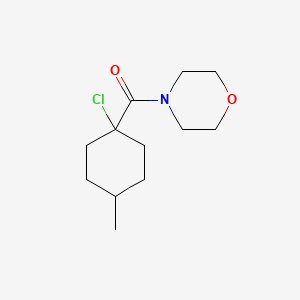
methanethione](/img/structure/B14637979.png)
